

# A Comparative Spectroscopic Analysis of 1-Octyne and Its Derivatives

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## Compound of Interest

Compound Name: 1-Octyne

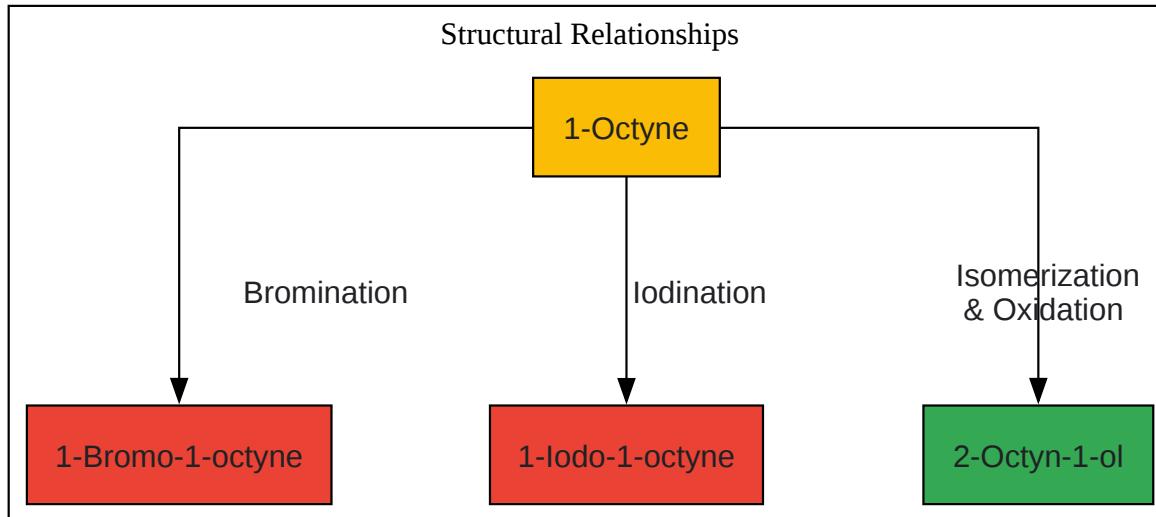
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This guide offers a detailed spectroscopic comparison of **1-octyne** with its functionalized derivatives, including **1-bromo-1-octyne**, **1-iodo-1-octyne**, and the isomeric **2-octyn-1-ol**. By presenting key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document aims to provide researchers, scientists, and drug development professionals with a clear understanding of how structural modifications influence spectroscopic outcomes.

## Structural Overview

The compounds under investigation share an eight-carbon chain but differ in the functional group at the alkyne moiety. These structural variations lead to distinct electronic environments and vibrational modes, which are reflected in their respective spectra. The comparison is designed to highlight the characteristic spectroscopic signatures of a terminal alkyne and illustrate the predictable shifts that occur upon substitution.



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Caption: Logical relationship between **1-Octyne** and its derivatives.

## Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data from IR,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry for **1-octyne** and its selected derivatives.

### Table 1: Infrared (IR) Spectroscopy Data

IR spectroscopy reveals the presence of specific functional groups through their characteristic vibrational frequencies. The most prominent features for **1-octyne** are the sharp  $\equiv\text{C-H}$  stretch and the  $\text{C}\equiv\text{C}$  triple bond stretch.<sup>[1]</sup> Substitution at the terminal alkyne position or isomerization removes or shifts these key signals.

Functional Group	1-Octyne (cm <sup>-1</sup> )	1-Bromo-1-octyne (cm <sup>-1</sup> )	1-Iodo-1-octyne (cm <sup>-1</sup> )	2-Octyn-1-ol (cm <sup>-1</sup> )
O-H stretch	Not Present	Not Present	Not Present	~3200-3600 (broad)
≡C-H stretch	~3313 (sharp)[1]	Not Present	Not Present	Not Present
C-H (alkane) stretch	~2850-2960	~2850-2960	~2850-2960	~2850-2960
C≡C stretch	~2119[1]	~2200-2230	~2180-2210	~2200-2260 (weak/absent)

**Table 2: <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl<sub>3</sub>)**

<sup>1</sup>H NMR provides detailed information about the chemical environment of protons. The terminal alkyne proton in **1-octyne** has a characteristic chemical shift. In its derivatives, the absence of this signal and the appearance of new signals (e.g., for the -CH<sub>2</sub>OH group in 2-octyn-1-ol) are key differentiators.

Proton Environment	1-Octyne (δ, ppm)	1-Bromo-1-octyne (δ, ppm)	1-Iodo-1-octyne (δ, ppm)	2-Octyn-1-ol (δ, ppm)
≡C-H	~1.9 (t)	Not Present	Not Present	Not Present
-CH <sub>2</sub> -C≡	~2.2 (dt)	~2.2 (t)	~2.2 (t)	Not Present
≡C-C-CH <sub>2</sub> -	~1.5	~1.5	~1.5	~2.1 (m)
-CH <sub>2</sub> OH	Not Present	Not Present	Not Present	~4.2 (t)
-CH <sub>3</sub>	~0.9 (t)	~0.9 (t)	~0.9 (t)	~0.9 (t)
Other -CH <sub>2</sub> -	~1.3-1.4	~1.3-1.4	~1.3-1.4	~1.3-1.5

### Table 3: $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy Data ( $\text{CDCl}_3$ )

$^{13}\text{C}$  NMR spectroscopy is highly effective for determining the carbon framework of a molecule. The sp-hybridized carbons of the alkyne group have distinctive chemical shifts. These shifts are significantly influenced by adjacent substituents, such as electronegative halogens or oxygen-containing groups.

Carbon Environment	1-Octyne ( $\delta$ , ppm)	1-Bromo-1-octyne ( $\delta$ , ppm)	1-Iodo-1-octyne ( $\delta$ , ppm)	2-Octyn-1-ol ( $\delta$ , ppm)
$\equiv\text{C-H} / \equiv\text{C-X}$	~68.0	~39.0	~5.0	~79.0
$-\text{C}\equiv$	~84.0	~80.0	~93.0	~82.0
$-\text{CH}_2-\text{C}\equiv$	~18.5	~19.5	~20.0	Not Present
$-\text{CH}_2\text{OH}$	Not Present	Not Present	Not Present	~51.0
Alkyl Chain Carbons	~14.0, 22.5, 28.5, 31.3	~14.0, 22.4, 28.0, 31.0	~14.0, 22.3, 28.2, 31.1	~14.0, 22.4, 28.5, 31.0

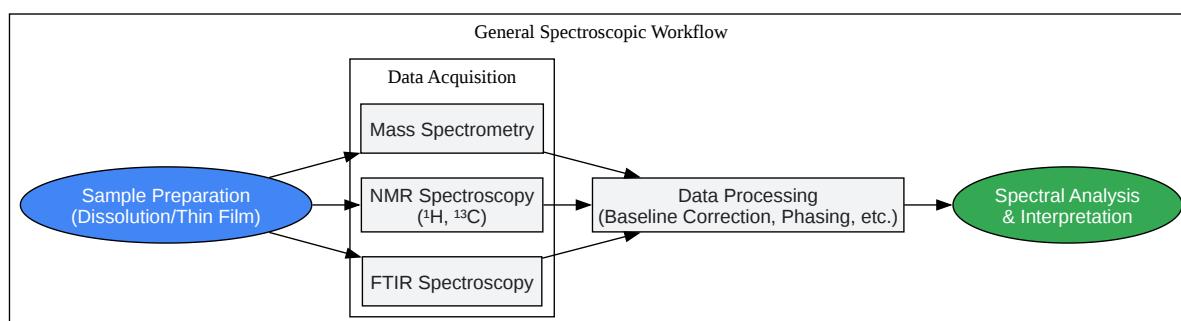
### Table 4: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak ( $\text{M}^+$ ) is crucial for determining the molecular formula. Halogenated derivatives show characteristic isotopic patterns for bromine ( $^{79}\text{Br}/^{81}\text{Br} \approx 1:1$ ) and a large mass defect for iodine.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key m/z values (relative intensity)
1-Octyne	C <sub>8</sub> H <sub>14</sub>	110.20[2][3][4]	110 (M <sup>+</sup> ), 95, 81, 67, 54
1-Bromo-1-octyne	C <sub>8</sub> H <sub>13</sub> Br	189.10[5]	188/190 (M <sup>+</sup> /M <sup>++</sup> 2), 109, 67, 41
1-Iodo-1-octyne	C <sub>8</sub> H <sub>13</sub> I	236.09[6]	236 (M <sup>+</sup> ), 109, 67, 41
2-Octyn-1-ol	C <sub>8</sub> H <sub>14</sub> O	126.20[7][8]	126 (M <sup>+</sup> ), 108, 97, 79, 67, 55

## Experimental Protocols & Workflow

Reproducible data acquisition is fundamental to spectroscopic analysis. Below are generalized experimental protocols for the techniques cited in this guide.



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Caption: A generalized workflow for spectroscopic analysis.

- Infrared (IR) Spectroscopy:
  - A thin film of the neat liquid sample is prepared by placing one drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  - The plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer.
  - A background spectrum of the clean plates is recorded first.
  - The sample spectrum is then recorded, typically over a range of 4000-400  $\text{cm}^{-1}$ , and the background is automatically subtracted.[9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a 5 mm NMR tube.[9]
  - A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta = 0.00$  ppm).[9]
  - $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300-500 MHz).
  - For  $^{13}\text{C}$  NMR, proton decoupling is typically employed to simplify the spectrum, yielding single lines for each unique carbon atom.[9]
- Mass Spectrometry (MS):
  - A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.[9]
  - The sample is introduced into the mass spectrometer, often via direct injection, or through a gas chromatograph (GC-MS) for separation of mixtures.[9]
  - Electron Ionization (EI) is a common method used to generate ions and produce characteristic fragmentation patterns.

## Conclusion

The spectroscopic comparison of **1-octyne** and its derivatives demonstrates that IR, NMR, and Mass Spectrometry are powerful, complementary techniques for structure elucidation. The presence or absence of the terminal alkyne  $\equiv$ C-H proton provides a definitive signal in both IR and  $^1$ H NMR spectra. Furthermore, the chemical shifts of the sp-hybridized carbons in  $^{13}$ C NMR are highly sensitive to substitution, offering clear differentiation between the parent alkyne and its halogenated or oxygenated derivatives. This guide serves as a practical resource for interpreting the spectra of simple alkynes and understanding their structure-spectra relationships.

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